Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-
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Overview
Description
Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- is a heterocyclic organic compound that features a piperidine ring substituted with a 3-methyl-4-nitro-5-isoxazolyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine hydrochloride with a β-diketone under acidic conditions.
Substitution Reaction: The 3-methyl-4-nitro-5-isoxazolyl group is then introduced to the piperidine ring through a substitution reaction.
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel . The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkylating agents and bases such as sodium hydroxide.
Major Products
Reduction of Nitro Group: Amino derivatives of the compound.
Substitution Reactions: Various substituted piperidine derivatives depending on the substituents used.
Scientific Research Applications
Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with different electronic properties.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Uniqueness
Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- is unique due to the presence of both piperidine and isoxazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
61189-45-5 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-(2-piperidin-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O3/c1-9-11(14(15)16)10(17-12-9)5-8-13-6-3-2-4-7-13/h2-8H2,1H3 |
InChI Key |
ANQSSBJIFFURPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCN2CCCCC2 |
Origin of Product |
United States |
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